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Introduction
Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) utilized in the

management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its

pharmacological action is mediated through the stimulation of intracellular adenylyl cyclase,

which leads to an increase in cyclic-3',5'-adenosine monophosphate (cAMP). This increase

results in the relaxation of bronchial smooth muscle and the inhibition of mediator release from

mast cells in the lungs.[1][3] This technical guide provides a comprehensive overview of the

pharmacokinetics and metabolism of vilanterol trifenatate, presenting key data in a structured

format, detailing experimental methodologies, and visualizing complex pathways.

Pharmacokinetics
The pharmacokinetic profile of vilanterol has been characterized following intravenous, oral,

and inhaled administration.

Absorption
Following inhaled administration, vilanterol is primarily absorbed from the lungs, with peak

plasma concentrations (Cmax) occurring between 5 and 15 minutes in healthy individuals.[1][4]

The systemic exposure to vilanterol is mainly due to lung absorption, as the oral bioavailability

of the swallowed portion of the dose is very low (<2%) due to extensive first-pass metabolism.
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[1][4] The absolute bioavailability of vilanterol administered via inhalation is approximately

27.3%.[1][5] Steady-state concentrations are typically achieved within 14 days of repeat

dosing, with an accumulation of up to 1.7-fold.[1][4]

Distribution
Vilanterol is widely distributed in the body. Following intravenous administration to healthy

subjects, the mean volume of distribution at steady-state is 165 liters.[1][4] In vitro studies have

shown that vilanterol is approximately 94% bound to human plasma proteins.[1][4]

Metabolism
Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4

(CYP3A4) enzyme system.[1] The main metabolic pathway is O-dealkylation, which results in

metabolites with significantly reduced β1- and β2-agonist activity.[1][6] Other minor metabolic

pathways include N-dealkylation and C-dealkylation.[1] Due to this extensive first-pass

metabolism, vilanterol represents a very small fraction (<0.5%) of the total drug-related material

in plasma after oral administration.[6]

Excretion
The elimination of vilanterol and its metabolites occurs through both renal and fecal routes.

Following an oral radiolabeled dose, approximately 70% of the radioactivity is recovered in the

urine and 30% in the feces.[1][4][7] The primary route of elimination is metabolism, followed by

the excretion of the resulting metabolites.[8]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of vilanterol trifenatate.

Table 1: Key Pharmacokinetic Parameters of Vilanterol
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Parameter Value
Route of
Administration

Population Citation

Absolute

Bioavailability
27.3% Inhaled Healthy Subjects [1][5]

Oral

Bioavailability
<2% Oral Healthy Subjects [1][4]

Time to Peak

Plasma

Concentration

(Tmax)

5 - 15 minutes Inhaled Healthy Subjects [1][4]

Plasma Protein

Binding
~94% In vitro Human Plasma [1][4]

Volume of

Distribution (Vd)
165 L Intravenous Healthy Subjects [1][4]

Plasma

Clearance
108 L/hour Intravenous Healthy Subjects [1][4][8]

Plasma

Elimination Half-

Life (Single

Dose)

~2.5 hours Inhaled Healthy Subjects [1][4]

Plasma

Elimination Half-

Life (Multiple

Doses)

16.0 hours Inhaled (25 mcg) Asthma Patients [1][4]

Plasma

Elimination Half-

Life (Multiple

Doses)

21.3 hours Inhaled (25 mcg) COPD Patients [1][4]

Effective Half-

Life (Multiple

Doses)

11 hours Inhaled General [1][4]
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Table 2: Excretion of Radiolabeled Vilanterol Following Oral Administration

Excretion Route
Percentage of Recovered
Radioactivity

Citation

Urine 70% [1][4][7]

Feces 30% [1][4][7]

Special Populations
The pharmacokinetics of vilanterol can be influenced by certain patient characteristics and co-

morbidities.

Elderly Patients: Population pharmacokinetic analyses have indicated that the

pharmacokinetics of vilanterol are similar between COPD patients aged 65 years and older

and those younger than 65.[8]

Renal Impairment: Studies in subjects with severe renal impairment have shown no clinically

significant increase in systemic exposure (Cmax and AUC) to vilanterol.[8][9][10] No dose

adjustment is required for patients with renal impairment.[9][10]

Hepatic Impairment: Subjects with moderate hepatic impairment did not show a clinically

relevant increase in systemic exposure to vilanterol.[8] Vilanterol has not been evaluated in

subjects with severe hepatic impairment.[8]

Drug-Drug Interactions
Vilanterol is a substrate of CYP3A4.[1] Co-administration with strong CYP3A4 inhibitors, such

as ketoconazole, can increase the systemic exposure to vilanterol. One study showed that

ketoconazole (400 mg) increased the mean vilanterol AUC(0-t) by 65% and Cmax by 22%.[8]

This increased exposure was not associated with an increase in systemic beta-agonist-related

effects.[8]

Experimental Protocols
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Detailed experimental protocols for all cited studies are not publicly available. However, based

on the information from a human radiolabel study and an absolute bioavailability study, a

representative methodology can be described.

Human Radiolabel Study (ADME)[6]

Study Design: A single-dose, open-label study.

Subjects: Six healthy male volunteers.

Dosing: A single oral dose of 200 μg of [14C]-vilanterol (74 kBq).

Sample Collection: Plasma, urine, and feces were collected for up to 168 hours post-dose.

Analysis: Samples were analyzed for vilanterol, its metabolites, and total radioactivity.

Absolute Bioavailability Study[5][11]

Study Design: An open-label, non-randomized, three-way crossover, single-dose study.

Subjects: Sixteen healthy male and female subjects.

Dosing:

A single inhaled dose of fluticasone furoate/vilanterol 800/100 mcg.

A single 250 mcg intravenous (i.v.) dose of fluticasone furoate.

A single 55 mcg i.v. dose of vilanterol.

Sample Collection: Pharmacokinetic data for vilanterol were obtained for up to 48 hours

post-dose.

Analysis: Plasma concentrations of vilanterol were measured to determine its absolute

bioavailability.
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Caption: Vilanterol's mechanism of action leading to bronchodilation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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